Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate
Overview
Description
Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate is a chemical compound with the molecular formula C12H15BrO2 . It is used as a reactant in the preparation of thiophene-containing biaryl amide derivatives as glucagon receptor antagonists .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H15BrO2 . Unfortunately, the specific 3D structure analysis is not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.15 . It is a solid or semi-solid or liquid at room temperature . The compound has a predicted boiling point of 305.7±17.0 °C and a predicted density of 1.303±0.06 g/cm3 .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Synthesis of Spirocyclic Indolines
Research by Hodges et al. (2004) details the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate derivatives, leading to high yields of spirocyclic indoline lactones. This process contradicts previous publications that reported failed cyclizations under similar conditions, showcasing the compound's utility in synthesizing complex organic molecules (Hodges, Wang, & Riley, 2004).
Photocatalytic Degradation Studies
Sakkas et al. (2007) investigated the photocatalytic degradation of salbutamol, highlighting the compound's role in the environmental breakdown of pharmaceutical agents. This study, although not directly related to "Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate," shows the broader context of related tert-butyl compounds in environmental science (Sakkas et al., 2007).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water for at least 15 minutes .
properties
IUPAC Name |
tert-butyl 2-[[1-(4-bromophenyl)-2-hydroxyethyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)8-16-12(9-17)10-4-6-11(15)7-5-10/h4-7,12,16-17H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSLWSBLMKAGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(CO)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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